6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
CAS No.: 1202765-56-7
Cat. No.: VC3402417
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1202765-56-7 | 
|---|---|
| Molecular Formula | C12H14BrNO | 
| Molecular Weight | 268.15 g/mol | 
| IUPAC Name | 6-bromospiro[1,2-dihydroindole-3,4'-oxane] | 
| Standard InChI | InChI=1S/C12H14BrNO/c13-9-1-2-10-11(7-9)14-8-12(10)3-5-15-6-4-12/h1-2,7,14H,3-6,8H2 | 
| Standard InChI Key | HJBDQOZMIJOABX-UHFFFAOYSA-N | 
| SMILES | C1COCCC12CNC3=C2C=CC(=C3)Br | 
| Canonical SMILES | C1COCCC12CNC3=C2C=CC(=C3)Br | 
Introduction
Chemical Properties and Structure
Basic Information
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is characterized by the following chemical properties:
| Property | Information | 
|---|---|
| CAS Number | 1202765-56-7 | 
| Molecular Formula | C₁₂H₁₄BrNO | 
| Alternative Names | 6-Bromo-1,2-dihydrospiro[indole-3,4'-oxane], 6-bromo-1,2,2',3',5',6'-hexahydrospiro[indole-3,4'-pyran] | 
| Structure Type | Heterocyclic spiro compound | 
The compound features an indoline scaffold connected via a spiro center to a pyran ring, with a bromine substituent at position 6 of the indoline moiety . This spiro arrangement creates a rigid three-dimensional structure that contributes to its distinctive chemical and biological properties.
Structural Features
The compound's structure can be divided into three key components:
- 
The indoline core - a nitrogen-containing bicyclic structure
 - 
The pyran (oxane) ring - a six-membered oxygen heterocycle
 - 
The spiro center - connecting both ring systems at position 3 of indoline and position 4 of pyran
 
The bromine atom at position 6 serves as a potential site for further functionalization and may enhance the compound's binding affinity to biological targets through halogen bonding interactions.
Synthesis and Preparation Methods
Related Compound Synthesis
Related compounds such as 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one (CAS: 1190861-43-8) have been synthesized through multi-step procedures . The key step typically involves formation of the spiro center through cyclization reactions.
Biological Activity and Pharmacological Properties
Enzyme Inhibition
While specific data for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is limited, structurally related indolin-2-one derivatives have demonstrated significant enzyme inhibitory properties. Particularly notable is their activity as p38 mitogen-activated protein kinase inhibitors, with some compounds exhibiting IC₅₀ values below 100 nM .
Structure-Activity Relationships
Comparison with Related Compounds
Comparing 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] with structurally similar compounds provides insights into structure-activity relationships:
| Compound | Key Structural Difference | Potential Impact on Activity | 
|---|---|---|
| 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one | Contains a carbonyl at position 2 | May enhance binding to hydrogen bond donors in biological targets | 
| (2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol | Contains hydroxymethyl group instead of bromine | Alters hydrogen bonding capability and physical properties | 
Role of the Bromine Substituent
The bromine atom at position 6 likely contributes significantly to the compound's biological activity and physicochemical properties:
- 
Enhances lipophilicity, potentially improving membrane permeability
 - 
Provides a site for halogen bonding with biological targets
 - 
Influences the electronic distribution across the indoline ring system
 - 
May serve as a potential site for further chemical modifications
 
Research Applications
Medicinal Chemistry Applications
6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] has potential value in medicinal chemistry as:
- 
A scaffold for developing targeted enzyme inhibitors
 - 
A lead compound for anti-inflammatory drug discovery
 - 
A precursor for synthesis of more complex bioactive molecules
 
The spiro structure provides a rigid three-dimensional framework that can be leveraged for developing compounds with specific receptor binding profiles.
Experimental Models
Research involving related compounds has utilized various experimental models to evaluate biological activities:
- 
THP-1 human monocytic cell line for assessing anti-inflammatory effects
 - 
LPS-stimulated cytokine production models
 - 
Enzyme inhibition assays
 
These experimental approaches provide valuable frameworks for investigating the biological properties of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] .
While specific physical data for 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] is limited, related compounds provide reference points:
| Property | Value (based on related compounds) | 
|---|---|
| Appearance | Typically a solid | 
| Molecular Weight | Approximately 268 g/mol (calculated) | 
| Storage Recommendations | Store in cool, dry, well-ventilated area away from incompatible substances | 
Chemical Reactivity
The compound likely undergoes reactions characteristic of both indoline and pyran ring systems:
- 
N-substitution reactions at the indoline nitrogen
 - 
Electrophilic aromatic substitution on the benzene portion
 - 
Reactions involving the pyran oxygen
 - 
Halogen exchange or coupling reactions at the bromine position
 
Analytical Characterization
Identification Methods
Analytical techniques commonly used to characterize 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] and related compounds include:
- 
Nuclear Magnetic Resonance (NMR) spectroscopy
 - 
Mass Spectrometry
 - 
Infrared Spectroscopy
 - 
X-ray Crystallography for structural confirmation
 
Comparison with Therapeutic Compounds
Relation to Known Drug Classes
The spiroindoline scaffold appears in several compounds of pharmaceutical interest. The structural features of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] align with certain kinase inhibitors and anti-inflammatory agents in development.
Research on substituted indolin-2-one derivatives suggests potential combination therapies with:
- 
Antagonists of M3 muscarinic receptors
 - 
β2-agonists
 - 
PDE4 inhibitors
 - 
Corticosteroids
 
This suggests that 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] may have complementary activity with established therapeutic agents.
Future Research Directions
Structure Optimization
Future research could focus on structural modifications to enhance specific biological activities:
- 
Substitution of the bromine with other functional groups
 - 
Modification of the indoline nitrogen
 - 
Introduction of substituents on the pyran ring
 - 
Exploration of stereochemical influences on activity
 
Target Identification
Detailed studies to identify specific molecular targets of 6-Bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran] would provide valuable insights for drug development. Potential approaches include:
- 
Affinity-based proteomics
 - 
Computational docking studies
 - 
Structure-activity relationship analyses with defined targets
 
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